molecular formula C19H22N6O3 B2957383 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 845902-08-1

2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Katalognummer B2957383
CAS-Nummer: 845902-08-1
Molekulargewicht: 382.424
InChI-Schlüssel: JJLUCDQZAGNFHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis analysis of a compound involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Derivatives Research

Heterocyclic derivatives, such as those related to pyrimidines and pyrazoles, are extensively studied for their diverse biological activities. For instance, Banfield et al. (1987) explored the formation and structure determination of heterocyclic derivatives, contributing to the foundational understanding of these compounds in medicinal chemistry (Banfield, Fallon, & Gatehouse, 1987).

Radiosynthesis for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging, such as in the study by Dollé et al. (2008), exemplifies the application of pyrimidine derivatives in neuroimaging. They synthesized [18F]PBR111, a selective radioligand, for imaging the translocator protein (18 kDa) with PET, showcasing the compound's utility in neuroinflammation and neurodegenerative disease research (Dollé et al., 2008).

Antimicrobial Activity Studies

The synthesis and evaluation of antimicrobial activities of pyrimidinone and oxazinone derivatives, as investigated by Hossan et al. (2012), reveal the potential of these compounds in developing new antimicrobial agents. Their research highlights the antimicrobial efficacy comparable to standard drugs (Hossan et al., 2012).

Antibacterial and Cytotoxic Properties

Studies on pyrazole derivatives, like the work of Aggarwal et al. (2014), focus on synthesizing new compounds and evaluating their antibacterial and cytotoxic activities. This research offers insights into the therapeutic potential of these compounds in treating infections and cancer (Aggarwal et al., 2014).

Pyrimidinone and Triazinone Synthesis

Abdel-rahman et al. (2002) explored the synthesis of pyrimidinones and triazinones, demonstrating their utility in creating compounds with potential antimicrobial properties. This work contributes to the expansion of heterocyclic compounds in pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Crystal Structure Analysis

Research by Trilleras et al. (2008) on the crystal structure of pyrimidinone derivatives enhances the understanding of molecular interactions and stability, crucial for drug design and development (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Novel Synthesis Methods

Innovative synthesis methods, such as those explored by Abu‐Hashem et al. (2020), enable the creation of new compounds with potential therapeutic applications, including anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Agent Development

Al-Sanea et al. (2020) focused on designing and testing the cytotoxic activity of pyrazolylacetamide derivatives, highlighting their potential as anticancer agents. This research underscores the significance of heterocyclic compounds in cancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Wirkmechanismus

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is crucial for handling and disposing of the compound safely .

Eigenschaften

IUPAC Name

2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-7-12(2)9-13(8-11)23-5-4-6-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h7-9H,4-6,10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLUCDQZAGNFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.